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Cat. No.: B094004 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Methyl 2-(3,4-dimethoxyphenyl)acetate, commonly known as Methyl homoveratrate, is a

synthetic organic compound with emerging significance in pharmacological research. Initially

documented in the early 20th century as a derivative of homoveratric acid, recent studies have

unveiled its potential as an anticancer agent and its role as a metabolite of a voltage-sensitive

calcium channel blocker. This technical guide provides a comprehensive overview of the

discovery, synthesis, and known biological activities of Methyl homoveratrate, with a focus on

its mechanisms of action. Detailed experimental protocols, quantitative data, and analyses of

its signaling pathways are presented to serve as a valuable resource for researchers in the

fields of medicinal chemistry and drug development.

Discovery and History
The first documented synthesis of Methyl homoveratrate dates back to 1921, as recorded in

Organic Syntheses. The initial focus was on the chemistry of veratric acid derivatives and their

esters. For a significant period, Methyl homoveratrate remained a compound of interest

primarily within the realm of synthetic organic chemistry.
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Its biological significance began to emerge later with the discovery that it is a metabolite of the

voltage-sensitive calcium channel blocker, RWJ-26240. This finding spurred further

investigation into its physiological effects. More recently, research has highlighted its potential

as an anticancer agent, demonstrating inhibitory activity against topoisomerase II and fatty acid

synthase, key enzymes in cancer cell proliferation and survival.

Physicochemical Properties
A summary of the key physicochemical properties of Methyl homoveratrate is provided in the

table below for easy reference.

Property Value Reference

CAS Number 15964-79-1 [1]

Molecular Formula C₁₁H₁₄O₄ [1]

Molecular Weight 210.23 g/mol [1]

Appearance Colorless to light yellow liquid

Boiling Point 145-147 °C at 10 mmHg

Density 1.156 g/cm³

Refractive Index 1.5160-1.5180

Synthesis of Methyl Homoveratrate
The primary and most established method for the synthesis of Methyl homoveratrate is the

Fischer esterification of 3,4-dimethoxyphenylacetic acid (homoveratric acid).

General Reaction Scheme
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Caption: Fischer Esterification of Homoveratric Acid.

Detailed Experimental Protocol: Fischer Esterification
Materials:

3,4-dimethoxyphenylacetic acid (homoveratric acid)

Methanol (anhydrous)

Concentrated Sulfuric Acid (H₂SO₄)

Sodium bicarbonate (NaHCO₃) solution (saturated)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Round-bottom flask

Reflux condenser

Separatory funnel

Rotary evaporator
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Procedure:

In a round-bottom flask, dissolve 1 mole equivalent of 3,4-dimethoxyphenylacetic acid in an

excess of anhydrous methanol (typically 5-10 mole equivalents).

Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the

weight of the carboxylic acid) to the solution while stirring.

Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction is typically

monitored by thin-layer chromatography (TLC) and is usually complete within 2-4 hours.

After the reaction is complete, allow the mixture to cool to room temperature.

Remove the excess methanol using a rotary evaporator.

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

Transfer the solution to a separatory funnel and wash sequentially with water, saturated

sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the

crude Methyl homoveratrate.

The crude product can be further purified by vacuum distillation.

Synthesis of the Precursor: Homoveratric Acid from
Veratraldehyde
Homoveratric acid can be synthesized from veratraldehyde through a multi-step process

involving the formation of an intermediate, which is then oxidized.

Biological Activity and Signaling Pathways
Methyl homoveratrate has demonstrated notable biological activities, primarily as an

anticancer agent. Its mechanisms of action involve the inhibition of two critical enzymes:

topoisomerase II and fatty acid synthase.
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Inhibition of Topoisomerase II
Topoisomerase II is an essential enzyme that plays a crucial role in DNA replication,

transcription, and chromosome segregation by managing DNA topology. It introduces transient

double-strand breaks in the DNA to allow for the passage of another DNA segment, after which

it re-ligates the broken strands. Many anticancer drugs, known as topoisomerase II poisons,

stabilize the transient DNA-enzyme covalent complex (cleavage complex), leading to the

accumulation of DNA double-strand breaks and subsequent apoptosis in cancer cells.

While the precise molecular interactions are still under investigation, it is proposed that Methyl
homoveratrate acts as a topoisomerase II inhibitor, disrupting its catalytic cycle and leading to

cell cycle arrest and apoptosis.
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Caption: Proposed mechanism of Topoisomerase II inhibition.

Inhibition of Fatty Acid Synthase (FASN)
Fatty acid synthase (FASN) is the key enzyme responsible for the de novo synthesis of fatty

acids. In many cancer types, FASN is overexpressed and its activity is elevated to meet the

high demand for lipids required for membrane biogenesis, energy storage, and signaling

molecule synthesis in rapidly proliferating cells. Inhibition of FASN in cancer cells leads to a
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depletion of essential fatty acids and an accumulation of the cytotoxic intermediate, malonyl-

CoA, ultimately triggering apoptosis.

Methyl homoveratrate has been identified as an inhibitor of FASN. By blocking the activity of

this enzyme, it disrupts the lipogenic pathway crucial for cancer cell survival.
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Caption: Mechanism of Fatty Acid Synthase inhibition.

Metabolite of a Voltage-Sensitive Calcium Channel
Blocker
Methyl homoveratrate has been identified as a metabolite of the arylalkylamine RWJ-26240, a

compound investigated for its properties as a voltage-sensitive calcium channel blocker. The

biotransformation of RWJ-26240 in vivo leads to the formation of Methyl homoveratrate,

which can be detected in plasma, urine, and fecal extracts. This metabolic link suggests that

some of the observed physiological effects of the parent drug could be mediated, in part, by

this metabolite.

Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of Methyl homoveratrate is characterized by distinct signals

corresponding to the aromatic protons, the methylene protons, and the two methoxy groups, as

well as the methyl ester group.

Predicted ¹H NMR (CDCl₃, 400 MHz):
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δ 6.80-6.90 (m, 3H, Ar-H)

δ 3.88 (s, 3H, -OCH₃)

δ 3.87 (s, 3H, -OCH₃)

δ 3.69 (s, 3H, -COOCH₃)

δ 3.55 (s, 2H, -CH₂-)

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides further structural confirmation with signals for the aromatic

carbons, the methylene carbon, the methoxy carbons, the ester carbonyl carbon, and the

methyl ester carbon.

Predicted ¹³C NMR (CDCl₃, 100 MHz):

δ 172.5 (C=O)

δ 149.0 (Ar-C)

δ 147.8 (Ar-C)

δ 127.0 (Ar-C)

δ 121.5 (Ar-CH)

δ 112.2 (Ar-CH)

δ 111.5 (Ar-CH)

δ 56.0 (-OCH₃)

δ 55.9 (-OCH₃)

δ 52.1 (-COOCH₃)

δ 40.8 (-CH₂-)
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Infrared (IR) Spectroscopy
The IR spectrum of Methyl homoveratrate shows characteristic absorption bands for the C=O

stretch of the ester, C-O stretches, and C-H stretches of the aromatic and aliphatic groups.

Key IR Absorptions (cm⁻¹):

~2950 (C-H stretch, aliphatic)

~1735 (C=O stretch, ester)

~1515, 1460 (C=C stretch, aromatic)

~1260, 1150, 1030 (C-O stretch)

Mass Spectrometry (MS)
The mass spectrum of Methyl homoveratrate would show a molecular ion peak (M⁺) at m/z

210, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss

of the methoxycarbonyl group (-COOCH₃) or the methoxy groups (-OCH₃).

Future Perspectives
Methyl homoveratrate presents a promising scaffold for the development of novel therapeutic

agents, particularly in the field of oncology. Further research is warranted to:

Elucidate the precise binding modes and inhibitory mechanisms with topoisomerase II and

fatty acid synthase.

Conduct structure-activity relationship (SAR) studies to optimize its potency and selectivity.

Evaluate its efficacy in various cancer models, both in vitro and in vivo.

Investigate its pharmacokinetic and pharmacodynamic properties to assess its potential as a

drug candidate.

The dual-targeting nature of Methyl homoveratrate against two distinct and critical pathways

in cancer cell biology makes it an intriguing lead compound for further investigation and
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development. This guide serves as a foundational resource to stimulate and support these

future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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